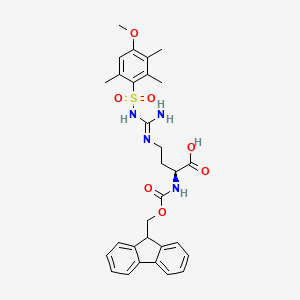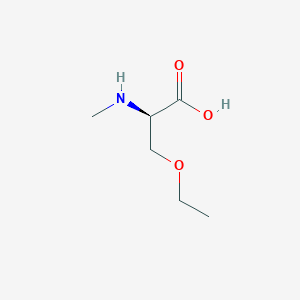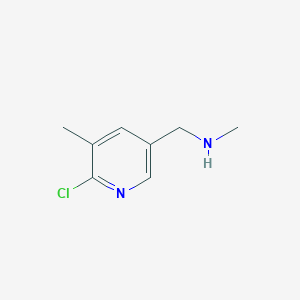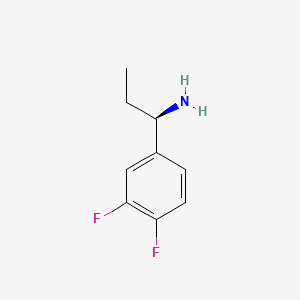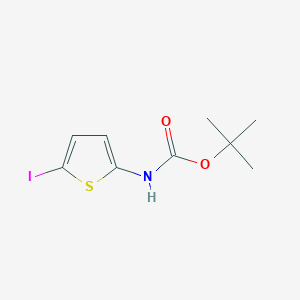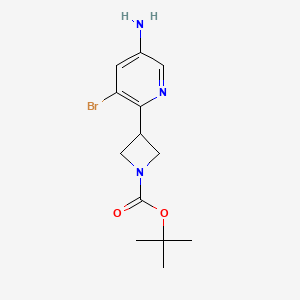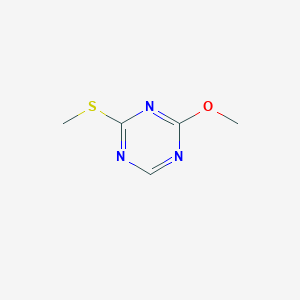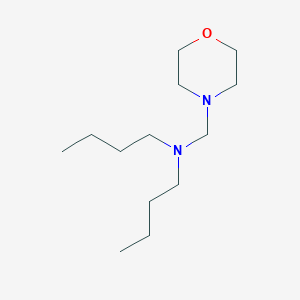
4-Morpholinemethanamine,N,N-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinemethanamine, N,N-dibutyl- is an organic compound with the molecular formula C13H28N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two butyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinemethanamine, N,N-dibutyl- typically involves the reaction of morpholine with formaldehyde and dibutylamine. The process can be summarized as follows:
Starting Materials: Morpholine, formaldehyde, and dibutylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Procedure: Morpholine is first reacted with formaldehyde to form a morpholine-methanol intermediate. This intermediate then reacts with dibutylamine to yield 4-Morpholinemethanamine, N,N-dibutyl-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Morpholinemethanamine, N,N-dibutyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the butyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: N-oxides of 4-Morpholinemethanamine, N,N-dibutyl-.
Reduction Products: Simpler amines such as dibutylamine.
Substitution Products: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholinemethanamine, N,N-dibutyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Morpholinemethanamine, N,N-dibutyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the butyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound, lacking the butyl groups.
N,N-Dibutylamine: A simpler amine without the morpholine ring.
4-Morpholineethanamine: A related compound with an ethyl group instead of the methylene bridge.
Uniqueness: 4-Morpholinemethanamine, N,N-dibutyl- is unique due to the combination of the morpholine ring and the dibutylamine moiety, which imparts distinct chemical and biological properties. This combination can enhance its solubility, reactivity, and potential bioactivity compared to its simpler analogs.
Eigenschaften
Molekularformel |
C13H28N2O |
|---|---|
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
N-butyl-N-(morpholin-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H28N2O/c1-3-5-7-14(8-6-4-2)13-15-9-11-16-12-10-15/h3-13H2,1-2H3 |
InChI-Schlüssel |
NKRSYSFUZFSCGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
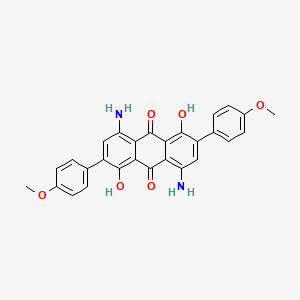
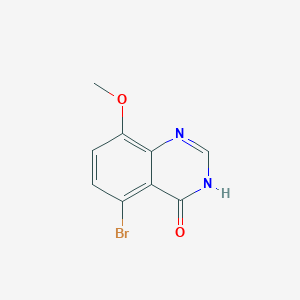
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
